REACTION_SMILES
|
[Cl:17][P:18]([Cl:19])([Cl:20])([Cl:21])[Cl:22].[OH:1][c:2]1[n:3][cH:4][c:5]([Br:11])[cH:6][c:7]1[N+:8](=[O:9])[O-:10].[P:12]([Cl:13])([Cl:14])([Cl:15])=[O:16]>>[c:2]1([Cl:14])[n:3][cH:4][c:5]([Br:11])[cH:6][c:7]1[N+:8](=[O:9])[O-:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClP(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cc(Br)cnc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1cc(Br)cnc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |